2-[1-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[1-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorophenyl group, a methylthiophenyl group, and a fluorophenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form alcohols.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases due to its unique structure.
Industry: As a precursor for the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide
- 2-[1-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-bromophenyl)acetamide
Uniqueness
The uniqueness of 2-[1-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21ClFN3O2S2 |
---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C24H21ClFN3O2S2/c1-15-11-13-33-21(15)10-12-28-20(14-22(30)27-18-6-4-17(26)5-7-18)23(31)29(24(28)32)19-8-2-16(25)3-9-19/h2-9,11,13,20H,10,12,14H2,1H3,(H,27,30) |
InChI Key |
BTHYYRSYAWXGHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CCN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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